
3,4-Dibromopyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromopyridine-2-carbaldehyde is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms at the 3rd and 4th positions and an aldehyde group at the 2nd position on the pyridine ring. This compound has a molecular formula of C6H3Br2NO and a molecular weight of 264.9 g/mol. It is widely used in various fields, including scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method includes the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions: 3,4-Dibromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran.
Major Products:
Oxidation: 3,4-Dibromopyridine-2-carboxylic acid.
Reduction: 3,4-Dibromopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dibromopyridine-2-carbaldehyde has a diverse range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3,4-Dibromopyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
類似化合物との比較
2-Bromo-3-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 2nd position.
3-Bromo-4-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 3rd position.
4-Bromo-2-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 4th position.
Uniqueness: 3,4-Dibromopyridine-2-carbaldehyde is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-brominated counterparts .
特性
分子式 |
C6H3Br2NO |
|---|---|
分子量 |
264.90 g/mol |
IUPAC名 |
3,4-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
InChIキー |
KGIIICBAHAOHQR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

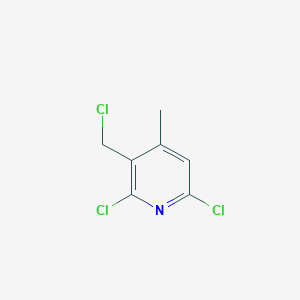

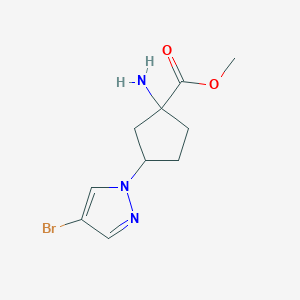
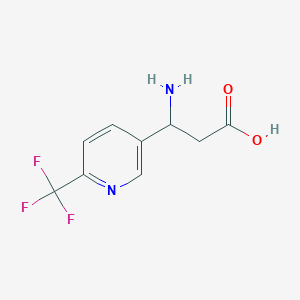
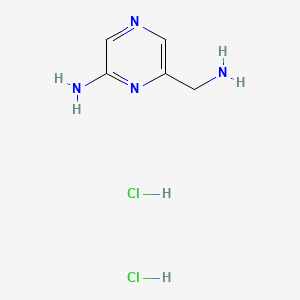
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)

![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
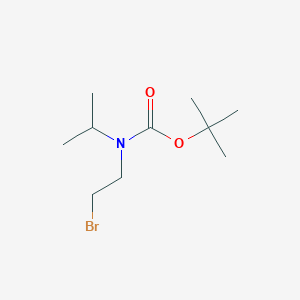
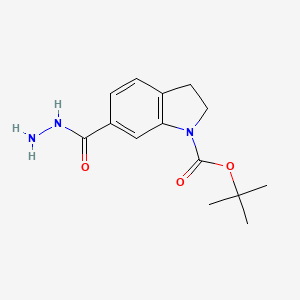
![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
